molecular formula C22H18N2O5S2 B11996143 Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11996143
M. Wt: 454.5 g/mol
InChI Key: UIFDIWGOEHSQCX-GZTJUZNOSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a bicyclic core comprising fused thiazole and pyrimidine rings. Key structural features include:

  • Methyl ester at position 4.
  • 4-Acetoxybenzylidene substituent at position 2 (E-configuration).
  • 2-Thienyl group at position 3.
  • Methyl group at position 7.

The methyl ester enhances solubility compared to free acids, and the 7-methyl group may influence steric interactions in biological systems .

Properties

Molecular Formula

C22H18N2O5S2

Molecular Weight

454.5 g/mol

IUPAC Name

methyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H18N2O5S2/c1-12-18(21(27)28-3)19(16-5-4-10-30-16)24-20(26)17(31-22(24)23-12)11-14-6-8-15(9-7-14)29-13(2)25/h4-11,19H,1-3H3/b17-11+

InChI Key

UIFDIWGOEHSQCX-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=N1)C4=CC=CS4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=N1)C4=CC=CS4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction: MTTP can be synthesized via a condensation reaction between an aldehyde (such as benzaldehyde) and a thiazolopyrimidine derivative. The acetyloxy group is introduced during this step.

    Cyclization: The cyclization of the intermediate forms the fused thiazolo-pyrimidine ring system.

    Esterification: The final step involves esterification of the carboxylic acid group to obtain the methyl ester.

Industrial Production::
  • Industrial-scale production typically involves multistep synthesis, purification, and isolation. Precise conditions and catalysts vary depending on the specific process.

Chemical Reactions Analysis

MTTP undergoes various reactions:

    Oxidation: The thiazolo ring can be oxidized to form a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The benzylidene group can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids are often employed.

    Major Products: The major products depend on reaction conditions and substituents.

Scientific Research Applications

MTTP finds applications in:

    Medicine: Investigated for potential antimicrobial, antiviral, or anticancer properties.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

    Targets: MTTP likely interacts with enzymes or receptors due to its complex structure.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological activities, modulated by substituents at positions 2, 5, 6, and 7. Below is a systematic comparison:

Substituent Effects at Position 2 (Benzylidene Group)
Compound Position 2 Substituent Key Properties/Effects Reference
Target Compound 4-Acetoxybenzylidene - Hydrolyzable ester group; potential for hydrogen bonding.
Ethyl ester analog () 2,4-Dimethoxybenzylidene - Electron-donating methoxy groups enhance π-stacking; reduced metabolic stability.
Pyrazolyl-sulfamoyl analog () 3-(Dimethylsulfamoylphenyl)-1-phenylpyrazol-4-yl - Bulky group increases steric hindrance; sulfonamide may improve bioavailability.
2,4,6-Trimethoxy analog () 2,4,6-Trimethoxybenzylidene - Strong electron-donating effects; improved crystallinity due to symmetry.
Acetoxybenzylidene analog () 2-Acetoxybenzylidene - Similar to target but ortho-substituted; altered dihedral angles in crystal packing.

Key Findings :

  • Methoxy groups improve π-π stacking but may reduce metabolic stability due to slower demethylation .
Substituent Effects at Position 5
Compound Position 5 Substituent Key Properties/Effects Reference
Target Compound 2-Thienyl - Sulfur atom enables metal coordination; moderate hydrophobicity.
Ethyl ester analog () (E)-2-Phenylethenyl - Extended conjugation enhances fluorescence; increased rigidity.
4-Bromophenyl analog () 4-Bromophenyl - Halogen atom supports halogen bonding; higher molecular weight affects solubility.
4-Methylphenyl analog () 4-Methylphenyl - Methyl group improves lipophilicity; minimal steric effects.

Key Findings :

  • Halogenated substituents (e.g., bromo) enhance intermolecular interactions in crystal lattices .
Ester Group Variations at Position 6
Compound Position 6 Ester Key Properties/Effects Reference
Target Compound Methyl ester - Faster hydrolysis than ethyl esters; moderate logP.
Ethyl ester analog () Ethyl ester - Slower hydrolysis; higher logP improves membrane permeability.
Cyano-substituted analog () Cyano group (-CN) - Electron-withdrawing effect stabilizes the ring; reduced solubility.

Key Findings :

  • Methyl esters are more metabolically labile than ethyl esters, which may influence drug half-life .
  • Cyano groups at position 6 drastically alter electronic properties, reducing reactivity toward nucleophilic attack .

Biological Activity

Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O4SC_{22}H_{22}N_2O_4S, with a molecular weight of 398.48 g/mol. The compound features a thiazole-pyrimidine core structure that is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, preliminary tests showed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

  • Cell Line Studies : In assays using human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited cytotoxic effects with IC50 values indicating significant cell growth inhibition. The mechanism appears to involve induction of apoptosis, as evidenced by increased levels of caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Mechanism of Action : The compound's anticancer activity may be attributed to its ability to interfere with cell cycle progression and induce oxidative stress in cancer cells. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Effects : A study published in MDPI reported that derivatives of thiazolo-pyrimidine compounds demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 10 µg/mL .
  • Anticancer Screening : In a screening study involving multicellular spheroids, the compound was identified as having potent anticancer effects against various tumor types. The study reported that treatment with the compound led to significant reductions in spheroid size compared to untreated controls .
  • Mechanistic Insights : Research investigating the mechanisms behind its anticancer effects indicated that the compound activates apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells IC50/MIC Values Mechanism
AntimicrobialStaphylococcus aureus10 µg/mLCell wall synthesis inhibition
AntimicrobialEscherichia coli15 µg/mLDisruption of membrane integrity
AnticancerMCF-7 (breast cancer)20 µMApoptosis induction via caspase activation
AnticancerHeLa (cervical cancer)25 µMROS generation leading to cell cycle arrest

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